2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid
Description
2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a hydroxyl group, a methylsulfonylamino group, and a nicotinic acid moiety. This compound is of interest due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
5-[3-(methanesulfonamido)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-21(19,20)15-10-4-2-3-8(5-10)9-6-11(13(17)18)12(16)14-7-9/h2-7,15H,1H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAZKCRHRNHJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688364 | |
| Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-10-3 | |
| Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid, 3-methylsulfonyl aniline, and nicotinic acid.
Formation of Intermediate: The first step involves the reaction of 2-hydroxybenzoic acid with 3-methylsulfonyl aniline under acidic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent to form the core structure of the target compound.
Final Modification:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Coupling Reactions: The nicotinic acid moiety can undergo coupling reactions with various reagents to form complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling agents (e.g., EDCI, DCC). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfonylamino groups may interact with enzymes or receptors, modulating their activity. The nicotinic acid moiety may influence cellular processes by acting on nicotinic acid receptors, leading to downstream effects on gene expression and cellular metabolism.
Comparison with Similar Compounds
2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid can be compared with similar compounds such as:
2-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid: Lacks the amino group, which may result in different biological activities.
2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid: Contains a methoxy group instead of a methylsulfonylamino group, leading to variations in chemical reactivity and biological properties.
2-Hydroxy-5-(3-aminophenyl)nicotinic acid: Contains an amino group instead of a methylsulfonylamino group, which may affect its interaction with biological targets.
The uniqueness of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
